molecular formula C15H16N2O4 B2898099 N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034244-32-9

N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2898099
CAS No.: 2034244-32-9
M. Wt: 288.303
InChI Key: IZNFUZTYSTWTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a 3-methylisoxazole ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the 3-methylisoxazole ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Attachment of the propyl chain: The 3-methylisoxazole ring is then linked to a propyl chain using a suitable alkylation reaction.

    Formation of the benzo[d][1,3]dioxole moiety: This involves the cyclization of catechol derivatives under acidic conditions.

    Coupling of the two moieties: The final step involves coupling the 3-methylisoxazole-propyl intermediate with the benzo[d][1,3]dioxole derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide: shares structural similarities with other isoxazole and benzo[d][1,3]dioxole derivatives.

    Isoxazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Benzo[d][1,3]dioxole derivatives: Often explored for their potential in drug development due to their unique structural features.

Uniqueness

  • The combination of the 3-methylisoxazole ring and the benzo[d][1,3]dioxole moiety linked by a propyl chain gives this compound unique chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10-7-12(21-17-10)3-2-6-16-15(18)11-4-5-13-14(8-11)20-9-19-13/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNFUZTYSTWTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.